molecular formula C26H24N2O5 B2530968 1-(2H-1,3-benzodioxole-5-carbonyl)-N-{[4-(benzyloxy)phenyl]methyl}azetidine-3-carboxamide CAS No. 1396562-33-6

1-(2H-1,3-benzodioxole-5-carbonyl)-N-{[4-(benzyloxy)phenyl]methyl}azetidine-3-carboxamide

Cat. No.: B2530968
CAS No.: 1396562-33-6
M. Wt: 444.487
InChI Key: RHXKFZOPWZLRJS-UHFFFAOYSA-N
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Description

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-{[4-(benzyloxy)phenyl]methyl}azetidine-3-carboxamide features a unique structure combining a 1,3-benzodioxole moiety, an azetidine ring, and a benzyloxy-substituted phenylmethyl group. The 1,3-benzodioxole component is notable for its electron-rich aromatic system, while the azetidine (a four-membered nitrogen-containing ring) introduces conformational rigidity. The benzyloxy group may influence solubility and intermolecular interactions.

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-[(4-phenylmethoxyphenyl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c29-25(21-14-28(15-21)26(30)20-8-11-23-24(12-20)33-17-32-23)27-13-18-6-9-22(10-7-18)31-16-19-4-2-1-3-5-19/h1-12,21H,13-17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXKFZOPWZLRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-{[4-(benzyloxy)phenyl]methyl}azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the benzyloxyphenyl group: This step often involves the use of benzyl bromide and a suitable base to form the benzyloxy linkage.

    Construction of the azetidine ring: This can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Coupling reactions: The final step involves coupling the benzodioxole and benzyloxyphenyl intermediates with the azetidine carboxamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Reactions at the Carboxamide Group

The carboxamide moiety (-CONH-) participates in hydrolysis and substitution reactions:

Reaction Type Conditions Products Yield/Notes
Acidic Hydrolysis6M HCl, reflux, 12–16 hrs 1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carboxylic acidPartial degradation observed
Basic Hydrolysis2M NaOH, 80°C, 8 hrs Sodium salt of the carboxylic acid + benzyl alcoholRequires inert atmosphere
Nucleophilic SubstitutionRNH₂, DCC/HOBt, DMF, rt Secondary/tertiary amides (e.g., alkyl/aryl derivatives)Common in analog synthesis
  • Key Insight : The carboxamide’s stability under basic conditions is lower than its benzodioxole counterpart, with competing decomposition pathways noted in acidic environments.

Azetidine Ring-Opening Reactions

The strained four-membered azetidine ring undergoes ring-opening under electrophilic or nucleophilic conditions:

Reagent Conditions Product Mechanism
H₂O (acid-catalyzed)H₂SO₄, 60°C, 4 hrs 3-aminopropane-1,2-diol derivativeProtonation → ring strain relief
Grignard ReagentsRMgX, THF, -10°C Alkylated open-chain amineNucleophilic attack at β-carbon
HydrogenolysisH₂, Pd/C, EtOH, 24 hrs Debenzylated product + tolueneSelective for benzyloxy groups
  • Notable Observation : Ring-opening dominates over benzodioxole reactivity in the presence of strong acids or nucleophiles .

Reactivity of the Benzodioxole Moiety

The fused dioxole-benzene system undergoes electrophilic substitution and oxidative cleavage:

Reaction Conditions Outcome Catalysts/Notes
NitrationHNO₃/H₂SO₄, 0°C, 2 hrs 5-nitro-1,3-benzodioxole derivativePositional selectivity at C5
OxidationKMnO₄, H₂O, 100°C Cleavage to 3,4-dihydroxybenzoic acidComplete ring destruction
Friedel-Crafts AcylationAlCl₃, AcCl, DCM, rt Acetylated benzodioxole (C5 position)Limited by steric hindrance
  • Critical Note : The electron-donating dioxole oxygen atoms direct electrophiles to the C5 position, though steric bulk from the azetidine group moderates reactivity .

Stability Under Environmental Conditions

Degradation studies highlight vulnerabilities:

Factor Conditions Degradation Products Half-Life
UV Light (254 nm)Methanol, 24 hrsRadical-mediated cleavage of dioxole → quinone derivatives<12 hrs
pH 9.0 Buffer37°C, 7 daysHydrolysis of carboxamide → carboxylic acid + benzylamine48% degradation
Thermal Stress100°C, 48 hrs Azetidine ring polymerization + benzodioxole decompositionIrreversible

Synthetic Modifications of the Benzyloxy Group

The 4-(benzyloxy)benzyl group is susceptible to hydrogenolysis and alkylation:

Modification Conditions Application
DebenzylationH₂, Pd/C, EtOH Generates phenolic intermediate for further functionalization
AlkylationR-X, K₂CO₃, DMF Introduces alkyl/aryl chains at the benzyl position

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 1-(2H-1,3-benzodioxole-5-carbonyl)-N-{[4-(benzyloxy)phenyl]methyl}azetidine-3-carboxamide exhibit dual modulation of serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation. This suggests potential applications in treating depression and anxiety disorders .

Anticancer Properties

There is emerging evidence that compounds containing benzodioxole structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The azetidine ring may enhance this effect by facilitating cellular uptake and interaction with cancer cells .

Neuroprotective Effects

Studies have shown that similar compounds can provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal tissues. This property makes them candidates for further development in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Variants of this compound are being explored to enhance its efficacy and reduce potential side effects.

Synthesis Method Description
Multi-step Organic SynthesisInvolves the formation of key intermediates through reactions such as acylation and cyclization.
Derivative ModificationStructural modifications to improve pharmacokinetic properties or target specificity.

Case Study 1: Antidepressant Efficacy

A study conducted on a series of benzodioxole derivatives demonstrated significant antidepressant-like effects in animal models, correlating with increased serotonin levels in the brain. The compound's ability to selectively modulate serotonin receptors was highlighted as a key mechanism .

Case Study 2: Anticancer Activity

In vitro studies showed that derivatives of this compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-{[4-(benzyloxy)phenyl]methyl}azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Benzyloxy-Substituted Compounds

Compound Yield (%) Melting Point (°C) ESI-MS (m/z) Core Structure Reference
Target Compound N/A N/A N/A Azetidine-carboxamide N/A
2a () 74.9 190–192 694.5 Urea-thiazole
2b () 78.3 188–190 709.9 Urea-thiazole
V1–V10 () N/A N/A N/A Triazolopyrimidine

Table 2: Azetidine and Related Heterocycles

Compound Ring Size Key Substituents Molecular Weight (Da)* Reference
Target Compound 4-membered Benzodioxole, benzyloxy ~424.4 (estimated) N/A
Compound 4-membered Thiadiazole, dimethyl ~239.3
Compound 5-membered Pyrrolidine, fluorophenyl 507.5

*Molecular weights estimated from structural formulas.

Biological Activity

1-(2H-1,3-benzodioxole-5-carbonyl)-N-{[4-(benzyloxy)phenyl]methyl}azetidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and safety profiles based on recent studies.

Chemical Structure and Properties

The compound is characterized by a unique combination of functional groups that may contribute to its biological effects. The IUPAC name reflects its structural complexity, which includes a benzodioxole moiety and an azetidine ring:

PropertyDetails
IUPAC Name This compound
Molecular Formula C₁₅H₁₆N₂O₄
Molecular Weight 288.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Its mechanism of action involves:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like diabetes and cancer.
  • Receptor Modulation : It can modulate the activity of various receptors, potentially influencing cellular signaling pathways that are critical in disease progression.

Biological Activity and Efficacy

Recent studies have highlighted several areas where this compound shows promise:

Antidiabetic Activity

A study investigating benzodioxole derivatives indicated that compounds similar in structure to our target showed significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. For instance, derivatives exhibited IC₅₀ values ranging from 0.68 to 0.85 µM, indicating potent antidiabetic potential while showing minimal cytotoxicity towards normal cells (IC₅₀ > 150 µM) .

Anticancer Properties

In vitro assays revealed that related compounds demonstrated significant cytotoxic effects against various cancer cell lines. For example, one derivative showed IC₅₀ values between 26–65 µM against four different cancer cell lines . This suggests a potential role for the compound in cancer therapy.

Safety Profile

The safety profile of the compound has been evaluated through cytotoxicity assays on normal cell lines. The findings suggest that while the compound exhibits potent biological activity against cancer cells, it maintains a favorable safety margin when tested on non-cancerous cells .

Case Studies

  • Diabetes Management : In vivo studies using streptozotocin-induced diabetic mice demonstrated that treatment with benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses .
  • Cancer Treatment : A comparative study of various benzodioxole derivatives showed that specific modifications led to enhanced anticancer activity, highlighting the importance of structural optimization in drug design .

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